molecular formula C7H2Cl2F2O4S B1430055 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid CAS No. 1443980-60-6

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid

Cat. No. B1430055
M. Wt: 291.06 g/mol
InChI Key: KCGJIJAMKVYHPL-UHFFFAOYSA-N
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Description

The compound “3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid” belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, with chlorosulfonyl, difluoro, and carboxylic acid functional groups attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the chlorosulfonyl and difluoro groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the benzene ring could contribute to its lipophilicity .

Scientific Research Applications

Synthesis of Intermediates for Antimicrobial Drugs

A practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a critical intermediate in the production of antimicrobial 3-quinolinecarboxylic acid drugs, showcases the chemical's relevance in scientific research. This process, developed by Zhang et al. (2020), involves steps such as nitration, esterification, and reduction, achieving a 70% overall yield. The method is noted for its improved yield and controllable reaction conditions, highlighting the compound's utility in developing antimicrobial agents (Zhang et al., 2020).

Advancements in Synthetic Chemistry

Research into the synthesis of 4-Chloro-2,5-difluorobenzoic acid demonstrates the compound's role as a precursor in organic synthesis. Hao-yu (2011) detailed a synthesis method involving Sandmeyer reaction, bromination, and Grignard reaction, yielding a product with 99.16% purity. This work underscores the compound's importance in facilitating organic synthesis, providing a foundation for further chemical research (Hao-yu, 2011).

Organometallic Methodology in Synthesis

The exploration of regioflexible substitution of 1,3-Difluorobenzene by Schlosser and Heiss (2003) showcases the utility of organometallic methods in achieving precise structural modifications. Their work demonstrates the conversion of difluorobenzene into various benzoic acids, emphasizing the compound's role in enabling versatile chemical syntheses (Schlosser & Heiss, 2003).

Novel Derivatives for Pesticide Development

Research on new derivatives of chloro-nitrobenzene, aiming at the synthesis of compounds with potential as pesticides, highlights the broader applicability of such chemical structures in the field of agricultural chemistry. Sipyagin et al. (2004) detail the preparation of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, pointing to innovative paths in the development of new pesticides (Sipyagin et al., 2004).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

3-chloro-5-chlorosulfonyl-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O4S/c8-4-5(10)2(7(12)13)1-3(6(4)11)16(9,14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGJIJAMKVYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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